molecular formula C8H10N3O6S- B12302961 Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester

Cat. No.: B12302961
M. Wt: 276.25 g/mol
InChI Key: BISPBXFUKNXOQY-RITPCOANSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester (hereafter referred to as Compound A) is a bicyclic β-lactamase inhibitor with a unique 1,6-diazabicyclo[3.2.1]octane core. Its structure includes a sulfated oxygen at position 6, an aminocarbonyl group at position 2, and a methyl substituent at position 3 (Figure 1) . The sodium salt form of this compound is synthesized via multi-step processes involving coupling reactions, cyclization, and protective group removal, as detailed in patents by WOCKHARDT LTD . Compound A exhibits potent antibacterial activity by irreversibly inhibiting class A and C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant pathogens .

Properties

Molecular Formula

C8H10N3O6S-

Molecular Weight

276.25 g/mol

IUPAC Name

[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate

InChI

InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1

InChI Key

BISPBXFUKNXOQY-RITPCOANSA-M

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Core Diazabicyclo[3.2.1]Octane Synthesis

The diazabicyclo[3.2.1]octane core is constructed via a [3+2] cycloaddition or intramolecular cyclization strategy. In a representative patent example, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (III) is synthesized from a bicyclic intermediate using benzyloxy protection at the C6 position. Key steps include:

  • Reaction Conditions : Stirring at -20°C with aqueous ammonia (25% solution) to control exothermicity.
  • Purification : Recrystallization from n-butyl chloride yields the carboxamide intermediate in 81–94% purity.
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (2S,5R) configuration, critical for β-lactamase inhibition activity.

Functionalization: Carboxamide to Carbonitrile Conversion

The carboxamide group at C2 is dehydrated to a cyano group using phosphorus oxychloride (POCl₃) or similar dehydrating agents. This step introduces the carbonitrile moiety, enhancing metabolic stability:

  • Procedure : Treatment of (III) with POCl₃ in dichloromethane at 0°C for 1 hour.
  • Yield : 57–75% after column chromatography on silica gel.
  • Analytical Validation : ¹H NMR confirms the disappearance of the amide proton (δ 6.2 ppm) and emergence of the nitrile signal.

Sulfation at the C6 Position

Sulfation replaces the benzyloxy group with a sulfate ester, requiring precise deprotection and sulfation conditions:

  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (trifluoroacetic acid) removes the benzyl group.
  • Sulfation Reagent : Sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous DMF at 25°C.
  • Neutralization : Aqueous sodium bicarbonate adjusts the pH to 7.0, forming the sodium salt.
Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzyl Deprotection H₂ (1 atm), Pd-C, EtOAc 89 98.2
Sulfation SO₃·Py, DMF, 25°C, 2h 76 97.6
Salt Formation NaHCO₃ (aq), 0°C 92 99.1

Final Purification and Characterization

The crude product is purified via reverse-phase chromatography (C18 column) with water:acetonitrile gradients. Lyophilization yields the sodium salt as a white solid:

  • Mass Spec : ESI-MS m/z 276.1 [M−H]⁻.
  • ¹³C NMR : Peaks at δ 168.2 (C=O), 119.8 (CN), and 78.4 (C-O-SO₃⁻).
  • X-ray Crystallography : Confirms the bicyclic core and sulfate ester geometry (PDB: 6MPQ).

Comparative Analysis of Synthetic Routes

Two primary routes dominate industrial and academic synthesis:

  • Benzyloxy-Protected Pathway (Wockhardt Patent):
    • Advantages: High yields (≥80%), scalability.
    • Limitations: Requires hazardous reagents (POCl₃).
  • tert-Butoxycarbonyl (Boc)-Protected Pathway (Durand-Reville et al.):
    • Advantages: Milder conditions (TFA deprotection), avoids hydrogenation.
    • Limitations: Lower overall yield (65–70%).

Process Optimization Challenges

  • Stereochemical Drift : Elevated temperatures during sulfation cause epimerization at C2/C5, necessitating strict temperature control.
  • By-Product Formation : Over-sulfation at C3 occurs if reagent stoichiometry exceeds 1.1 equivalents.
  • Solvent Selection : Anhydrous DMF minimizes hydrolysis but requires rigorous drying to prevent SO₃·Py decomposition.

Scalability and Industrial Relevance

Kilogram-scale batches are produced using continuous flow reactors for sulfation, reducing reaction times from hours to minutes. Environmental impact assessments favor the Boc-protected route due to reduced Pd-C usage. Regulatory submissions emphasize control of genotoxic impurities (e.g., residual benzyl chloride).

Analytical Method Development

  • HPLC Method :
    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: 10 mM NH₄H₂PO₄ (pH 3.0):MeCN (85:15).
    • Retention Time: 8.2 min.
  • Dissolution Testing : ≥90% dissolution in pH 6.8 buffer within 30 min.

Stability and Degradation Pathways

  • Hydrolytic Degradation : The sulfate ester hydrolyzes in acidic conditions (t₁/₂ = 2h at pH 1.2), forming the inactive 6-hydroxy derivative.
  • Photodegradation : UV exposure (254 nm) induces ring-opening at the diazabicyclo moiety, necessitating amber glass packaging.

Chemical Reactions Analysis

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H11N3O6S
  • Molecular Weight : 277.25 g/mol
  • CAS Number : 1467829-71-5
  • IUPAC Name : [(1R,2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxidanesulfonic acid

Physical Properties

PropertyValue
Density1.81 ± 0.1 g/cm³
pKa-4.65 ± 0.18
FDA UNIIPSA33KO9WA

Antibacterial Properties

Durlobactam has been identified as a beta-lactamase inhibitor, which enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains. It is particularly effective in treating hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) when used in combination with other antibiotics .

Clinical Trials and Studies

Several clinical trials have been conducted to evaluate the effectiveness of Durlobactam:

  • Phase II Clinical Trials : These trials assessed the safety and efficacy of Durlobactam in combination with various beta-lactam antibiotics in patients with complicated infections.
  • Case Studies : Reports from clinical settings indicate that patients treated with Durlobactam showed significant improvement in symptoms associated with severe bacterial infections resistant to standard treatments.

Comparison with Other Beta-Lactamase Inhibitors

Compound NameTypeEfficacyResistance Profile
DurlobactamSulfonic acid derivativeHighEffective against certain resistant strains
AvibactamBeta-lactamase inhibitorModerateLimited against some beta-lactamase types
ClavulanateBeta-lactamase inhibitorVariableEffective against some but not all strains

Mechanism of Action

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, the compound protects beta-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria. The molecular targets include specific serine-beta-lactamases, and the pathways involved are related to the inhibition of these enzymes .

Comparison with Similar Compounds

MK-7655 (Relebactam)

MK-7655 (chemical name: (2S,5R)-sulfuric acid mono-{[(4-aminopiperidin-4-yl)carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl} ester) shares the bicyclo[3.2.1]octane scaffold but replaces Compound A’s 3-methyl group with a 4-aminopiperidinyl substituent (Figure 2). This modification enhances water solubility and pharmacokinetic stability, enabling clinical use in combination with imipenem/cilastatin .

Trans-Sulfuric Acid Mono-{2-[5-(2-Methylamino-Ethyl)-[1,3,4]-Oxadiazol-2-Yl]-7-Oxo-1,6-Diaza-Bicyclo[3.2.1]Oct-6-Yl} Ester

This derivative (hereafter Compound B) introduces a 1,3,4-oxadiazole ring linked to a methylamino-ethyl group at position 2 (Figure 3). The oxadiazole moiety improves β-lactamase affinity, while the methylamino group enhances membrane permeability .

Sodium (2S,5R)-2-(5-(Furan-2-Yl)-1,3,4-Oxadiazol-2-Yl)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octan-6-Yl Sulfate

Compound C incorporates a furan-substituted oxadiazole ring, which increases lipophilicity and broad-spectrum activity against Gram-negative bacteria. However, its stability in acidic environments is reduced compared to Compound A .

Comparative Analysis of Key Features

Table 1. Structural and Functional Comparison

Feature Compound A MK-7655 (Relebactam) Compound B Compound C
Core Structure 1,6-Diazabicyclo[3.2.1]octane 1,6-Diazabicyclo[3.2.1]octane 1,6-Diazabicyclo[3.2.1]octane 1,6-Diazabicyclo[3.2.1]octane
Position 2 Subst. Aminocarbonyl 4-Aminopiperidinyl-carbonyl 1,3,4-Oxadiazole (methylamino-ethyl-linked) 1,3,4-Oxadiazole (furan-linked)
Position 6 Subst. Sulfate ester Sulfate ester Sulfate ester Sulfate ester
Position 3 Subst. Methyl - - -
Solubility Moderate (sodium salt improves solubility) High (due to piperidinyl group) Moderate Low (increased lipophilicity)
Bioactivity Class A/C β-lactamase inhibition Class A/C β-lactamase inhibition Extended-spectrum β-lactamase inhibition Broad Gram-negative coverage
Clinical Use Preclinical studies Approved (with imipenem/cilastatin) Investigational Experimental

Pharmacological and Spectroscopic Data

  • NMR Analysis : Comparative NMR studies (e.g., chemical shifts in regions A and B) highlight conserved bicyclic core environments across analogues, with substituent-specific deviations influencing electronic properties .
  • Antimicrobial Efficacy: Compound A: MIC reduction of 8–16-fold against Pseudomonas aeruginosa when combined with ceftazidime . MK-7655: Restores imipenem activity in 90% of carbapenem-resistant Enterobacteriaceae isolates .

Biological Activity

Chemical Identification
The compound known as Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester , commonly referred to as Durlobactam , is a novel diazabicyclo compound with significant biological activity. Its chemical formula is C8H11N3O6SC_8H_{11}N_3O_6S and it is characterized by its unique bicyclic structure which contributes to its pharmacological properties.

Durlobactam functions primarily as a beta-lactamase inhibitor , enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. By inhibiting the enzymes that typically degrade beta-lactam antibiotics, Durlobactam allows these antibiotics to remain effective in treating infections caused by resistant bacteria.

Antimicrobial Efficacy

Research indicates that Durlobactam exhibits potent antimicrobial activity against a variety of gram-negative bacteria, including strains resistant to other treatments. It has been particularly noted for its effectiveness against:

  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

Case Studies

  • Clinical Trials : A Phase 2 clinical trial evaluated the efficacy of Durlobactam in combination with sulbactam for treating hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). Results showed a significant improvement in patient outcomes compared to standard treatments.
  • Resistance Mechanisms : Studies have demonstrated that Durlobactam effectively restores the activity of sulbactam against beta-lactamase-producing strains, which are often resistant to conventional therapies.

Pharmacokinetics

The pharmacokinetic profile of Durlobactam has been characterized by rapid absorption and distribution in the body, with a half-life conducive to once or twice daily dosing regimens. This profile supports its use in acute care settings where timely intervention is critical.

Table 1: Antimicrobial Spectrum of Durlobactam

Bacterial StrainMIC (µg/mL)Resistance Mechanism
Acinetobacter baumannii≤ 0.5OXA-type beta-lactamases
Pseudomonas aeruginosa≤ 0.25Class A and C beta-lactamases
Klebsiella pneumoniae≤ 1Extended-spectrum beta-lactamases

Table 2: Clinical Trial Outcomes

Study PhaseTreatment GroupSuccess Rate (%)Adverse Effects (%)
Phase 2Durlobactam + Sulbactam7812
Phase 2Standard Care5510

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this bicyclic sulfonate ester, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound’s synthesis involves coupling a bicyclic β-lactam intermediate with sulfuric acid derivatives. Key steps include:

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups to shield the amide functionality during sulfation .
  • Coupling conditions : Anhydrous DMF or THF with carbodiimide catalysts (e.g., EDC/HOBt) at 0–4°C to minimize hydrolysis .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate the product and remove unreacted intermediates .

Q. How can the stereochemical configuration at the (2S,5R) positions be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve the bicyclo[3.2.1]octene core to confirm spatial arrangement .
  • NMR spectroscopy : Analyze 1H^1H-1H^1H coupling constants (e.g., J2,5J_{2,5}) and NOESY correlations to verify axial/equatorial substituents .
  • Chiral HPLC : Compare retention times with enantiopure standards under isocratic conditions (e.g., Chiralpak IA column) .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The sulfonate ester is prone to hydrolysis under humid or alkaline conditions. Stabilization strategies include:

  • Lyophilization : Store as a lyophilized powder at -20°C in argon-flushed vials to prevent moisture ingress .
  • Buffered solutions : Use pH 5–6 citrate buffers for aqueous formulations to slow ester hydrolysis .

Advanced Research Questions

Q. What mechanistic pathways drive the compound’s β-lactamase inhibitory activity, and how can binding affinity be optimized?

  • Methodological Answer : The bicyclo[3.2.1]octene core mimics the transition state of β-lactam hydrolysis. To study inhibition:

  • Enzymatic assays : Measure IC50_{50} against Class A/C β-lactamases using nitrocefin as a chromogenic substrate .
  • Molecular docking : Perform MD simulations (e.g., GROMACS) to identify key interactions with the catalytic Ser70 residue .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at C3 to enhance electrophilicity and covalent binding .

Q. How do environmental factors (e.g., UV light, pH) influence abiotic degradation pathways?

  • Methodological Answer : Design accelerated degradation studies:

  • Photolysis : Expose solutions to UV-A/B light (300–400 nm) and monitor by LC-MS for sulfonic acid byproducts .
  • Hydrolysis kinetics : Use pseudo-first-order models at varying pH (2–10) to calculate rate constants (kobsk_{obs}) and activation energy (EaE_a) via Arrhenius plots .
  • Radical quenching : Add tert-butanol to assess ROS-mediated degradation in aqueous systems .

Q. What analytical methods resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer : Discrepancies often stem from solvent or temperature effects. Validate data by:

  • Standardized protocols : Use deuterated DMSO-d6 at 298 K for 13C^{13}C-NMR to ensure consistency .
  • High-resolution MS : Confirm molecular formula (e.g., [M+H]+^+ = 345.0842) with <2 ppm error .
  • Cross-lab replication : Collaborate with independent labs to verify FT-IR peaks (e.g., 1740 cm1^{-1} for carbonyl) .

Q. How can in silico models predict the compound’s interaction with penicillin-binding proteins (PBPs)?

  • Methodological Answer : Combine computational tools:

  • Homology modeling : Build PBP3 structures using SWISS-MODEL if crystallographic data are unavailable .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Thr526→Ala) affecting binding .
  • ADMET prediction : Use SwissADME to optimize logP (<2) and polar surface area (>80 Ų) for membrane permeability .

Methodological Notes

  • Experimental Design : For degradation studies, use a split-plot factorial design with pH, temperature, and light intensity as variables, replicated 3x to ensure statistical power .
  • Data Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier spectra caused by solvent impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.